5-methyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-4-carboxamide
Description
The compound 5-methyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-4-carboxamide is a complex heterocyclic molecule featuring a fused bicyclic scaffold. Its structure comprises a benzo[b]pyrido[1,2-e][1,5]oxazocin core, a 12-membered ring system incorporating oxygen and nitrogen atoms, fused with a pyridine ring. The 13-oxo group indicates a ketone functionality at position 13, while the isoxazole-4-carboxamide substituent introduces a five-membered aromatic heterocycle with an amide linkage.
Synthetic routes for such compounds typically involve cyclization reactions, amide couplings, and heterocycle formation. Characterization relies on advanced spectroscopic methods (e.g., $ ^1 \text{H} $ NMR, IR, mass spectrometry) and X-ray crystallography for unambiguous structural confirmation, often employing programs like SHELX for refinement .
Properties
IUPAC Name |
5-methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-12-16(11-20-26-12)18(23)21-13-5-6-17-15(10-13)19(24)22-8-3-2-4-14(22)7-9-25-17/h5-6,10-11,14H,2-4,7-9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEWYWGIDJMYEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC3=C(C=C2)OCCC4CCCCN4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-methyl-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)isoxazole-4-carboxamide is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of 530.64 g/mol. The structure includes multiple functional groups that contribute to its biological activity. The presence of isoxazole and oxazocin rings are particularly noteworthy for their roles in pharmacological interactions.
Synthesis
The synthesis of this compound typically involves multi-step processes that include cyclization reactions and functional group modifications. Various synthetic routes have been explored to optimize yield and purity. Notably, the use of specific catalysts and reaction conditions can significantly affect the final product's characteristics.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds within the same chemical family. For instance:
- Antibacterial Activity : Compounds exhibiting structural similarities have shown promising antibacterial effects against strains such as Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values reported for related compounds ranged from 0.21 to 0.5 µM .
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| 3g | 0.21 | Pseudomonas aeruginosa |
| 3f | 0.25 | Escherichia coli |
Cytotoxicity
The cytotoxic effects of the compound were assessed using various cancer cell lines. For example:
- Cell Lines Tested : The UO31 renal cancer cell line demonstrated significant sensitivity to structural analogs of the compound with IC50 values indicating effective growth inhibition .
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| UO31 | 12 | 13 |
| HeLa | 15 | 14 |
Molecular docking studies suggest that the compound interacts with key enzymes involved in bacterial cell wall synthesis and DNA replication. Specifically:
- DNA Gyrase Binding : The compound forms multiple hydrogen bonds with residues in the active site of DNA gyrase, crucial for its antibacterial activity .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated a series of thiazolopyridine derivatives similar to our compound and found that those with specific substitutions exhibited enhanced activity against gram-positive bacteria. The study highlighted structure-activity relationships that could inform future modifications .
- Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxicity of various derivatives against cancer cell lines. It was found that compounds with specific linkers showed superior inhibitory effects compared to others lacking such modifications .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Ring Size and Flexibility : The 12-membered oxazocin ring in the target compound confers greater conformational flexibility compared to the 6-membered oxazin ring in ’s derivatives . This flexibility may enhance binding to larger enzyme pockets but reduce metabolic stability.
Substituent Effects : The isoxazole-4-carboxamide group introduces hydrogen-bonding capabilities distinct from the phenyl-1,2,4-oxadiazole substituents in ’s compounds. This difference could influence solubility and target selectivity.
Synthetic Complexity : The target compound’s synthesis likely requires rigorous optimization of cyclization steps, whereas ’s derivatives employ straightforward Cs$2$CO$3$-mediated couplings under ambient conditions .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogues:
Table 2: Hypothetical Physicochemical Comparison
| Property | Target Compound | Benzo[b][1,4]oxazin Derivatives | Pyrido-pyrimidines |
|---|---|---|---|
| LogP (Predicted) | 2.8–3.5 | 2.1–2.7 | 1.9–2.4 |
| Aqueous Solubility (mg/mL) | <0.1 | 0.5–1.2 | 0.3–0.8 |
| Hydrogen Bond Acceptors | 6 | 4–5 | 5–6 |
Structural Characterization Challenges
The compound’s intricate ring system necessitates high-resolution crystallographic data for unambiguous assignment. SHELX-based refinement has proven critical for similar heterocycles, though challenges persist in modeling flexible rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
